molecular formula C15H22N2O3S B11262324 N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]butanamide

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]butanamide

Cat. No.: B11262324
M. Wt: 310.4 g/mol
InChI Key: DJJQWEQOZBDJCJ-UHFFFAOYSA-N
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Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrahydroquinoline core, which is a common motif in many biologically active molecules, making it a subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Ethanesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to introduce the ethanesulfonyl group.

    Attachment of the Butanamide Moiety: Finally, the ethanesulfonyl-tetrahydroquinoline intermediate is coupled with butanoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the ethanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]butanamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

Mechanism of Action

The mechanism of action of N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    N-[1-(Methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]butanamide: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.

Uniqueness

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]butanamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its tetrahydroquinoline core is a versatile scaffold that can be modified to enhance its activity and selectivity for various applications.

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide

InChI

InChI=1S/C15H22N2O3S/c1-3-6-15(18)16-13-8-9-14-12(11-13)7-5-10-17(14)21(19,20)4-2/h8-9,11H,3-7,10H2,1-2H3,(H,16,18)

InChI Key

DJJQWEQOZBDJCJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)CC

Origin of Product

United States

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